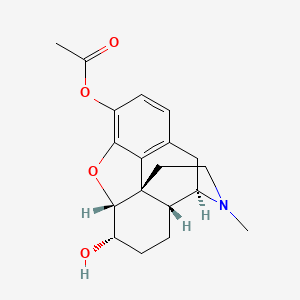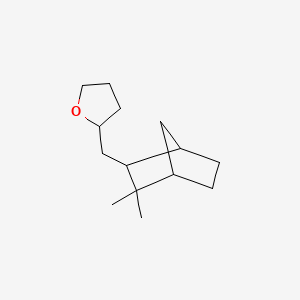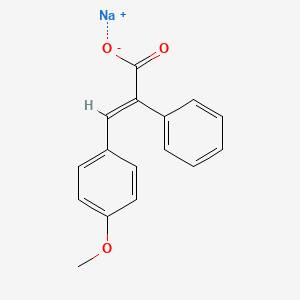
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring containing one double bond. The presence of isopropyl and methyl groups, along with a butenone side chain, makes this compound unique in its chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of a cyclohexanone derivative with a suitable aldehyde or ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted cyclohexenes
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simpler compound with a similar ring structure but lacking the isopropyl and butenone groups.
Isopropylcyclohexene: Contains the isopropyl group but lacks the butenone side chain.
Methylcyclohexene: Contains the methyl group but lacks the isopropyl and butenone groups.
Uniqueness
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one is unique due to the combination of isopropyl, methyl, and butenone groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
93942-50-8 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-1-(2-methyl-5-propan-2-ylcyclohexen-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-6,10,12H,7-9H2,1-4H3/b6-5+ |
Clave InChI |
PIRRESNWUUEAOS-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C(=O)C1=C(CCC(C1)C(C)C)C |
SMILES canónico |
CC=CC(=O)C1=C(CCC(C1)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


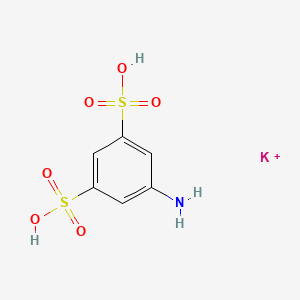
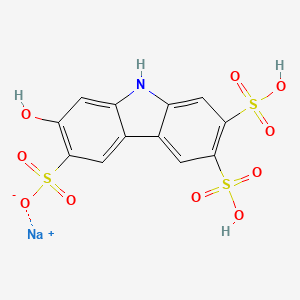
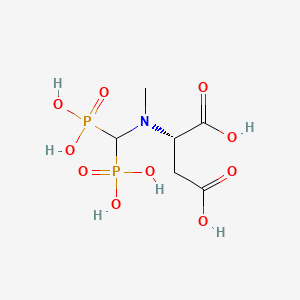

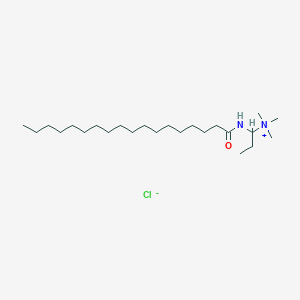
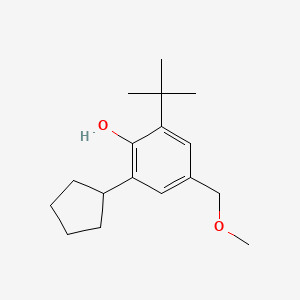
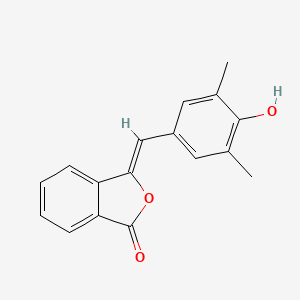
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
